1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione
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Overview
Description
1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that combines an aminomethyl group, a methyl-phenyl group, and a hexahydropyrimidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of barbituric acid with an appropriate aldehyde and an amine. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups
Scientific Research Applications
1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Imidazoles: Share a similar heterocyclic structure and are used in pharmaceuticals and agrochemicals.
Indazoles: Known for their biological activities, including anti-inflammatory and antimicrobial properties.
Pyrrolidines: Used in drug discovery due to their versatile scaffold and biological activity.
Uniqueness: 1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hexahydropyrimidine-2,4-dione core is particularly noteworthy for its stability and versatility in various chemical reactions .
Properties
Molecular Formula |
C12H15N3O2 |
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Molecular Weight |
233.27 g/mol |
IUPAC Name |
1-[5-(aminomethyl)-2-methylphenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H15N3O2/c1-8-2-3-9(7-13)6-10(8)15-5-4-11(16)14-12(15)17/h2-3,6H,4-5,7,13H2,1H3,(H,14,16,17) |
InChI Key |
UKTNWBNUYBGNLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)N2CCC(=O)NC2=O |
Origin of Product |
United States |
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